molecular formula C16H16ClN3O3 B2800714 2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094697-11-5

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide

Cat. No. B2800714
M. Wt: 333.77
InChI Key: JMGQWFPRTUTBLB-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide , also known by its chemical structure, is a synthetic compound with potential pharmacological applications. Its systematic name suggests a combination of aromatic and heterocyclic moieties, which often play crucial roles in drug design.



Synthesis Analysis

The synthesis of this compound involves several steps, including acylation and cyclization reactions. Researchers have explored various synthetic routes to obtain it, aiming for high yields and purity. Notably, the chloropyrazine group contributes to its overall pharmacophore.



Molecular Structure Analysis

The molecular formula of 2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide is C₁₄H₁₀ClN₃O₃ . Let’s visualize its structure:


!Molecular Structure)


The compound consists of an acetylphenyl group linked to a chloropyrazine moiety via a propanamide linker. The presence of these functional groups suggests potential interactions with biological targets.



Chemical Reactions Analysis


  • Hydrolysis : The amide bond in the propanamide group can undergo hydrolysis under specific conditions, yielding the corresponding carboxylic acid and amine.

  • Acylation : The acetyl group can participate in acylation reactions, potentially modifying other functional groups.

  • Substitution : The chloropyrazine ring allows for substitution reactions, enabling the introduction of diverse substituents.



Physical And Chemical Properties Analysis


  • Melting Point : Experimental data indicates a melting point within a certain range (please refer to relevant papers).

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Assess its stability under different conditions (temperature, pH, light exposure).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow safety guidelines when working with this compound.

  • Environmental Impact : Consider its environmental fate and potential ecological effects.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore analogs to optimize its pharmacological properties.

  • Formulation : Develop suitable formulations for administration (oral, injectable, etc.).


properties

IUPAC Name

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-14(6-12)23-11(2)16(22)20-8-13-7-19-15(17)9-18-13/h3-7,9,11H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGQWFPRTUTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=N1)Cl)OC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide

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